Enzymatic Potency: PDI-IN-1 Exhibits Approximately 6-Fold Higher In Vitro Inhibitory Activity Against PDI Compared to PACMA31
PDI-IN-1 (P1) demonstrates an IC50 of 1.7 μM against bovine PDI in an insulin aggregation assay [1]. In direct cross-study comparison, PACMA31—a widely used covalent PDI inhibitor comparator—exhibits an IC50 of 10 μM against human PDI under comparable in vitro enzymatic assay conditions [2]. PDI-IN-1 thus displays approximately 5.9-fold higher inhibitory potency at the enzymatic level. Both compounds function as irreversible covalent inhibitors that bind to cysteine residues in the active site, enabling a functionally relevant potency comparison [1][2].
| Evidence Dimension | PDI enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.7 μM |
| Comparator Or Baseline | PACMA31: 10 μM |
| Quantified Difference | Approximately 5.9-fold greater potency for PDI-IN-1 |
| Conditions | In vitro insulin aggregation assay; PDI-IN-1 tested against bovine PDI [1]; PACMA31 IC50 reported against human PDI [2] |
Why This Matters
Higher enzymatic potency at the screening level enables lower working concentrations in cellular assays, potentially reducing off-target effects associated with elevated compound exposure.
- [1] Ge J, Zhang CJ, Li L, Chong LM, Wu X, Hao P, Sze SK, Yao SQ. Small molecule probe suitable for in situ profiling and inhibition of protein disulfide isomerase. ACS Chem Biol. 2013;8(11):2577-2585. View Source
- [2] Xu S, Butkevich AN, Yamada R, Zhou Y, Debnath B, Duncan R, Zandi E, Petasis NA, Neamati N. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. Proc Natl Acad Sci U S A. 2012;109(40):16348-16353. (PACMA31 IC50 = 10 μM). View Source
